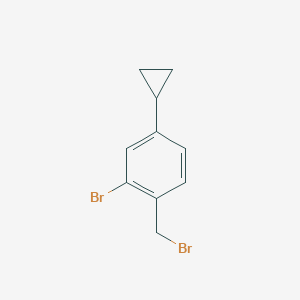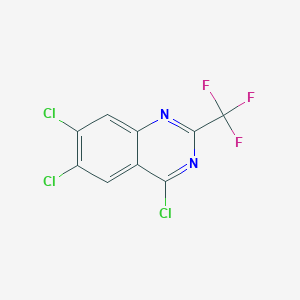
2-Bromo-1-(bromomethyl)-4-cyclopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(bromomethyl)-4-cyclopropylbenzene is an organic compound that belongs to the class of brominated aromatic hydrocarbons. This compound features a benzene ring substituted with a bromomethyl group and a cyclopropyl group at the para position relative to the bromomethyl group. The presence of bromine atoms makes it a valuable intermediate in organic synthesis, particularly in the formation of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(bromomethyl)-4-cyclopropylbenzene typically involves the bromination of 1-(bromomethyl)-4-cyclopropylbenzene. This can be achieved through electrophilic aromatic substitution using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or carbon tetrachloride
Catalyst: Iron(III) bromide
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and iron(III) bromide remains consistent, but the process is optimized for large-scale production with considerations for safety and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-1-(bromomethyl)-4-cyclopropylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding brominated cyclopropylbenzoic acids.
Reduction: Reduction reactions can remove the bromine atoms, yielding cyclopropylbenzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Cyclopropylbenzyl alcohols, amines, or thiols.
Oxidation: Cyclopropylbenzoic acids.
Reduction: Cyclopropylbenzene.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(bromomethyl)-4-cyclopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated analogs of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(bromomethyl)-4-cyclopropylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The cyclopropyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical transformations.
Molecular Targets and Pathways:
Nucleophilic Substitution Pathway: The bromine atoms are replaced by nucleophiles, forming new carbon-nucleophile bonds.
Oxidation Pathway: The compound is oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Pathway: The bromine atoms are removed, yielding reduced cyclopropylbenzene derivatives.
Similar Compounds:
- 1-Bromo-2-(bromomethyl)benzene
- 2-Bromo-1-(bromomethyl)-4-methylbenzene
- 2-Bromo-1-(bromomethyl)-4-ethylbenzene
Comparison: this compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H10Br2 |
|---|---|
Molekulargewicht |
289.99 g/mol |
IUPAC-Name |
2-bromo-1-(bromomethyl)-4-cyclopropylbenzene |
InChI |
InChI=1S/C10H10Br2/c11-6-9-4-3-8(5-10(9)12)7-1-2-7/h3-5,7H,1-2,6H2 |
InChI-Schlüssel |
VPSMRMPSNLEWRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=C(C=C2)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13672484.png)




![2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13672516.png)

